molecular formula C19H25N7O B12164291 N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

Cat. No.: B12164291
M. Wt: 367.4 g/mol
InChI Key: OQGDNNANCITSDR-UHFFFAOYSA-N
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Description

N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide is a complex organic compound that features a unique combination of a cyclohexyl group, a pyrazole ring, a triazole ring, and a pyridazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide typically involves multiple steps:

    Formation of the pyrazole ring: This can be achieved by reacting 3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.

    Construction of the triazole ring: The pyrazole derivative is then subjected to cyclization with hydrazine derivatives to form the triazole ring.

    Attachment of the pyridazine ring: The triazole-pyrazole intermediate is further reacted with pyridazine derivatives to complete the core structure.

    Introduction of the cyclohexyl group: Finally, the cyclohexyl group is introduced through a substitution reaction, and the propanamide moiety is attached via amidation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of catalysts, solvents, and specific reaction conditions to streamline the process.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.

    Biological Research: It can be used as a probe to study enzyme interactions and receptor binding.

    Materials Science: The compound’s structural properties make it a candidate for developing new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s multiple rings and functional groups allow it to form specific interactions with these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]butanamide: Similar structure but with a butanamide moiety.

    N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pentanamide: Similar structure but with a pentanamide moiety.

Uniqueness

The uniqueness of N-cyclohexyl-3-[6-(3,5-dimethyl-1H-pyrazol-1-yl)[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide lies in its specific combination of rings and functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C19H25N7O

Molecular Weight

367.4 g/mol

IUPAC Name

N-cyclohexyl-3-[6-(3,5-dimethylpyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]propanamide

InChI

InChI=1S/C19H25N7O/c1-13-12-14(2)25(23-13)18-9-8-16-21-22-17(26(16)24-18)10-11-19(27)20-15-6-4-3-5-7-15/h8-9,12,15H,3-7,10-11H2,1-2H3,(H,20,27)

InChI Key

OQGDNNANCITSDR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN3C(=NN=C3CCC(=O)NC4CCCCC4)C=C2)C

Origin of Product

United States

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